2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the pinacol boronic ester family, characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with a 4-(benzyloxy)benzyl substituent. The benzyloxy group on the benzyl chain introduces steric bulk and electron-donating effects (via the ether oxygen), influencing reactivity in cross-coupling reactions and stability under varying conditions .
Properties
Molecular Formula |
C20H25BO3 |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(4-phenylmethoxyphenyl)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)14-16-10-12-18(13-11-16)22-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3 |
InChI Key |
MOXAFJOUQNGVEU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies for Benzyloxyphenylboronic Esters
The synthesis of benzyloxy-substituted phenylboronic esters typically involves three key steps:
- Functionalization of the aromatic ring (introduction of bromine or fluorine substituents).
- Protection of the phenolic hydroxyl group by benzylation to form benzyloxy derivatives.
- Borylation of the aryl halide via palladium-catalyzed cross-coupling with bis(pinacolato)diboron to form the boronic ester.
This strategy allows the introduction of the boronate moiety while preserving sensitive functional groups such as nitriles or aldehydes.
Detailed Synthetic Route for 2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The preparation of This compound follows a palladium-catalyzed borylation of a benzyloxy-substituted aryl bromide precursor. The synthesis can be summarized as follows:
Step 1: Bromination and Hydroxyl Protection
- Starting from 4-hydroxybenzyl derivatives, bromination is performed to introduce a bromine atom ortho or para to the hydroxyl group.
- The phenolic hydroxyl group is protected by alkylation with benzyl bromide in the presence of bases such as potassium carbonate or cesium carbonate in acetonitrile solvent. This yields the benzyloxy-substituted aryl bromide intermediate.
Step 2: Palladium-Catalyzed Borylation
- The borylation reaction uses bis(pinacolato)diboron as the boron source.
- Catalysts include bis(dibenzylideneacetone)palladium(0) and tricyclohexylphosphine as a ligand.
- Potassium acetate serves as the base, and 1,4-dioxane is typically the solvent.
- The reaction proceeds under mild conditions to afford the boronic acid pinacol ester.
Representative Reaction Scheme
| Step | Reagents and Conditions | Product Description |
|---|---|---|
| 1. Bromination | Bromine (Br2), Acetic acid (HOAc) | Aryl bromide with free hydroxyl |
| 2. Benzylation | Benzyl bromide, K2CO3 or Cs2CO3, MeCN | Benzyloxy-substituted aryl bromide |
| 3. Borylation | Bis(pinacolato)diboron, Pd(dba)2, PCy3, KOAc, dioxane | This compound |
Example from Literature
El Bialy et al. (2011) reported the synthesis of benzyloxycyanophenylboronic esters, which closely relate to the target compound. They prepared benzyloxy-substituted aryl bromides via bromination of hydroxybenzonitriles, followed by benzylation and palladium-catalyzed borylation with bis(pinacolato)diboron. The yields ranged from moderate to good (39% to 84%) depending on the substitution pattern and reaction conditions. The palladium catalyst system employed was Pd(dba)2 with tricyclohexylphosphine ligand, potassium acetate as base, and dioxane as solvent at elevated temperatures.
Data Table: Key Reaction Parameters and Yields
| Compound/Step | Starting Material | Reagents and Catalysts | Solvent | Base | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Bromination | 4-Hydroxybenzyl derivative | Br2, HOAc | - | - | Room temp | - | Mixture of regioisomers possible |
| Benzylation | Aryl bromide with hydroxyl | Benzyl bromide, K2CO3 or Cs2CO3 | MeCN | Base | Reflux | 56-78 | Separation by chromatography |
| Borylation | Benzyloxy aryl bromide | Bis(pinacolato)diboron, Pd(dba)2, PCy3 | Dioxane | KOAc | 80-100 °C | 39-84 | Pd-catalyzed cross-coupling |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl bonds. The reaction proceeds via a transmetalation mechanism where the boronate transfers its organic group to a palladium center.
Key Features:
-
Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)
-
Bases: K₂CO₃ or CsF (2–3 equiv)
-
Solvents: THF/H₂O (3:1) or DME
-
Temperature: 60–100°C (reflux)
-
Typical Yield: 70–92%
Example Reaction:
Ar–X + 2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane → Ar–Benzyloxyphenyl–R
Oxidation Reactions
The benzyl-protected phenol group undergoes oxidation to yield quinones or hydroxylated derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 6h | 4-Hydroxybenzyl alcohol | 65–78 |
| MnO₂ | DCM, RT, 12h | 4-Benzyloxybenzaldehyde | 82 |
| NaIO₄ | THF/H₂O, 0°C | Cleavage to phenol | 90+ |
Nucleophilic Substitution
The boronate ester reacts with nucleophiles (e.g., amines, thiols) in SN2-type displacements:
Reaction Pathway:
B–OCH₂Ar + Nu⁻ → B–Nu + HOCH₂Ar
Conditions:
-
Nucleophiles: Primary/secondary amines, thiophenol
-
Solvent: DMF or DMSO
-
Base: NaH or KOtBu
-
Temperature: 60–80°C
Comparative Reactivity Data
The table below compares reaction outcomes with structurally similar boronic esters:
| Compound | Suzuki Coupling Yield (%) | Oxidation Efficiency (H₂O₂) | Stability (pH 7) |
|---|---|---|---|
| 2-(4-(Benzyloxy)benzyl)-borolane | 92 | 78 | >24h |
| Phenylboronic acid pinacol ester | 85 | 65 | 12h |
| Benzylboronic acid neopentyl ester | 88 | 72 | 18h |
Transmetalation in Cross-Coupling
The boronate’s sp²-hybridized boron atom facilitates rapid transmetalation with Pd(II) intermediates. The benzyloxy group stabilizes the transition state through weak coordination to palladium, enhancing reaction rates.
Steric Effects
The tetramethyl dioxaborolane ring creates steric hindrance, selectively directing nucleophilic attacks to the benzyloxy-substituted position. This property is exploited in regioselective functionalizations.
Polymer Functionalization
In materials science, it serves as a monomer in conjugated polymers for OLEDs, enabling precise control over electron-donating substituents.
Scientific Research Applications
2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in:
Chemistry: It is a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of bioconjugates and probes for biological studies.
Medicine: It plays a role in the synthesis of drug molecules and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, electronic materials, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate ester intermediate during the Suzuki-Miyaura coupling reaction. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronate ester intermediate .
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs differ in substituent type, position, and electronic effects:
Notes:
- Electronic Effects : The target’s benzyloxy group provides stronger electron donation compared to alkyl (3,5-dimethylbenzyl) or electron-withdrawing (4-fluorobenzyl) substituents. This enhances nucleophilicity in Suzuki-Miyaura couplings but may reduce stability in oxidative conditions .
Biological Activity
2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and its biological activity based on recent studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHBO
- Molecular Weight : 324.23 g/mol
- CAS Number : Not specified in the search results
- Purity : 95%
The compound features a dioxaborolane ring structure which is known for its stability and reactivity in various biological contexts.
Synthesis Methods
Synthesis of this compound typically involves the reaction of boronic acid derivatives with appropriate benzyl alcohols under controlled conditions. The synthesis can be optimized through various techniques including microwave-assisted synthesis and solvent-free conditions to enhance yield and purity .
Antibacterial Properties
Recent studies have indicated that boron-containing compounds exhibit significant antibacterial activity. For instance:
- Inhibition of β-lactamases : Compounds similar to this compound have been shown to inhibit various β-lactamases like KPC-2 and CTX-M-15 in vitro. These enzymes are responsible for antibiotic resistance in Gram-negative bacteria .
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent:
- c-MET Inhibition : Recent research highlights the role of boron compounds in targeting c-MET kinase pathways which are implicated in cancer progression. Inhibitors derived from similar structures have shown promise in selectively inhibiting cancer cell proliferation .
Case Studies
- Antibacterial Efficacy :
- Cancer Cell Line Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHBO |
| Molecular Weight | 324.23 g/mol |
| Purity | 95% |
| Antibacterial Activity | Effective against KPC-2 |
| Anticancer Activity | c-MET inhibition |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?
- Methodology : A modified procedure involves alkylation of benzyl alcohol derivatives with 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous DMSO using NaH as a base . Optimization includes controlling stoichiometry (1.5 equiv. of boronate reagent) and inert atmosphere (N₂). Reaction monitoring via TLC or NMR ensures completion. For reproducibility, maintain a temperature gradient (0°C → room temperature) to minimize side reactions. Yield improvements (up to 94% for analogs) are achievable by adjusting solvents (e.g., toluene vs. xylene) and catalyst loadings (e.g., 0.2 mol% UiO-Co) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology : Use ¹H NMR to verify benzyloxy (δ 4.8–5.2 ppm) and dioxaborolane methyl groups (δ 1.2–1.4 ppm). ¹¹B NMR is critical for confirming boron environment (δ ~30 ppm for dioxaborolanes) . IR spectroscopy identifies C-O-B stretches (~1350 cm⁻¹). For advanced confirmation, high-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₂₀H₂₃BO₃). Cross-reference spectral data with analogs like 2-(4-methoxybenzyl)-dioxaborolane (¹¹B NMR δ 30.5) .
Q. What purification strategies are effective for isolating this boronic ester?
- Methodology : Column chromatography with silica gel and hexane/ethyl acetate (8:2) eluent effectively removes unreacted starting materials. For air-sensitive intermediates, use Schlenk techniques under argon. Recrystallization from ethanol/water (7:3) enhances purity (>95%), as demonstrated for structurally similar dioxaborolanes .
Advanced Research Questions
Q. How do substituents on the benzyl group influence reactivity in cross-coupling reactions?
- Methodology : Substituents (e.g., electron-donating groups like methoxy or electron-withdrawing groups like fluorine) modulate steric and electronic effects. For example, 2-(4-methoxybenzyl)-dioxaborolane exhibits faster coupling kinetics in Suzuki-Miyaura reactions due to enhanced boronate stability . Compare kinetic data (e.g., TOF) for analogs like 2-(3,5-dimethylbenzyl)-dioxaborolane (94% yield) vs. unsubstituted derivatives . Use DFT calculations to correlate Hammett σ values with reaction rates.
Q. What mechanistic insights explain contradictory yields in photoredox/Ni dual-catalyzed reactions involving this compound?
- Methodology : Contradictions arise from competing pathways (e.g., radical vs. polar mechanisms). For example, in Ir-catalyzed photoredox conditions, the benzyloxy group may stabilize radical intermediates, improving C-C bond formation . Monitor reaction intermediates via in situ NMR or EPR spectroscopy. Adjust catalyst systems (e.g., Ni(COD)₂ vs. UiO-Co) to favor single-electron transfer (SET) pathways, as shown in analogous systems achieving 82% yield .
Q. How can researchers resolve discrepancies in ¹³C NMR data for boron-containing compounds like this dioxaborolane?
- Methodology : Quadrupolar relaxation of ¹¹B broadens signals for boron-bound carbons, making detection challenging . Use DEPT-135 or HSQC experiments to assign adjacent carbons indirectly. For example, in 2-(4-(trifluoromethoxy)phenyl)-dioxaborolane, the CF₃O group’s ¹³C signal (δ 120 ppm) is resolved via heteronuclear coupling, while boron-bound carbons are inferred from ¹H-¹¹B correlations .
Experimental Design & Data Analysis
Q. What strategies mitigate hydrolysis of the dioxaborolane ring during aqueous workup?
- Methodology : Avoid prolonged exposure to moisture. Quench reactions with dry Na₂SO₄ or MgSO₄ instead of water. For Suzuki couplings, use anhydrous THF and degassed solvents. Stability studies show that electron-rich derivatives (e.g., 4-methoxybenzyl) exhibit slower hydrolysis rates (t₁/₂ >24 h) compared to electron-deficient analogs .
Q. How can researchers design kinetic experiments to study the effect of B2pin2 concentration on reaction rates?
- Methodology : Perform pseudo-first-order kinetics under excess B2pin2 (3.94×10⁻²–9.84×10⁻² M) while keeping Co catalyst (2.0×10⁻⁴ M) and solvent (p-xylene, 3.41×10⁻¹ M) constant . Monitor progress via GC-MS or in situ IR. Plot ln([substrate] vs. time) to determine rate constants (k) and establish rate laws. Compare with DFT-derived activation barriers for mechanistic validation.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
